molecular formula C9H6O2 B103500 (2,3-d)-Furocycloheptatrienone CAS No. 18895-06-2

(2,3-d)-Furocycloheptatrienone

Cat. No. B103500
CAS RN: 18895-06-2
M. Wt: 146.14 g/mol
InChI Key: UDTGOPLYKGNTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-d)-Furocycloheptatrienone, also known as furocoumarin, is a naturally occurring organic compound that belongs to the class of coumarins. It is commonly found in various plants, such as citrus fruits, figs, and parsley. Furocoumarin has been studied for its various biological and pharmacological properties, making it a significant compound in scientific research.

Mechanism Of Action

The exact mechanism of action of (2,3-d)-Furocycloheptatrienone is not fully understood. However, it is believed to exert its biological and pharmacological effects through various mechanisms, such as inhibition of enzymes, modulation of gene expression, and interaction with cellular receptors.
Biochemical and Physiological Effects:
Furocoumarin has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help in reducing oxidative stress and preventing cellular damage. Furocoumarin has also been found to exhibit anti-inflammatory properties, which help in reducing inflammation and pain. Additionally, (2,3-d)-Furocycloheptatrienone has been shown to possess antimicrobial properties, which help in preventing the growth of various microorganisms.

Advantages And Limitations For Lab Experiments

Furocoumarin has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a wide range of biological and pharmacological properties. However, there are also some limitations associated with the use of (2,3-d)-Furocycloheptatrienone in laboratory experiments. For instance, its solubility in water is limited, which can hinder its use in aqueous solutions. Additionally, (2,3-d)-Furocycloheptatrienone can be unstable under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for the study of (2,3-d)-Furocycloheptatrienone. One potential area of research is the development of new synthetic methods for the production of (2,3-d)-Furocycloheptatrienone derivatives with improved biological and pharmacological properties. Another potential area of research is the investigation of the mechanisms of action of (2,3-d)-Furocycloheptatrienone and its derivatives. Additionally, the potential use of (2,3-d)-Furocycloheptatrienone and its derivatives in the treatment of various diseases, such as cancer and diabetes, is an area of ongoing research.

Synthesis Methods

Furocoumarin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of (2,3-d)-Furocycloheptatrienone involves the reaction of a coumarin derivative with furan in the presence of a catalyst. The extraction of (2,3-d)-Furocycloheptatrienone from natural sources involves the isolation of the compound from the plant material using various extraction techniques, such as steam distillation and solvent extraction.

Scientific Research Applications

Furocoumarin has been extensively studied for its various biological and pharmacological properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. Furocoumarin has also been studied for its potential use in the treatment of various diseases, such as cancer, hypertension, and diabetes.

properties

CAS RN

18895-06-2

Product Name

(2,3-d)-Furocycloheptatrienone

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

IUPAC Name

cyclohepta[c]furan-6-one

InChI

InChI=1S/C9H6O2/c10-9-3-1-7-5-11-6-8(7)2-4-9/h1-6H

InChI Key

UDTGOPLYKGNTOA-UHFFFAOYSA-N

SMILES

C1=CC2=COC=C2C=CC1=O

Canonical SMILES

C1=CC2=COC=C2C=CC1=O

Other CAS RN

18895-06-2

Origin of Product

United States

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